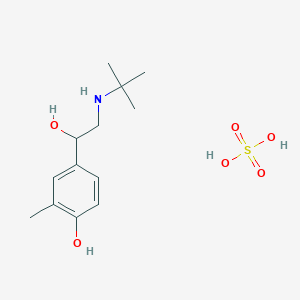

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenolsulfate

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name of this compound is 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenyl sulfate . The name is derived by identifying the parent structure as phenol, with substituents prioritized according to Cahn-Ingold-Prelog rules. The sulfate group (-OSO₃⁻) is treated as a substituent on the phenolic oxygen, while the 2-methyl and 4-(2-(tert-butylamino)-1-hydroxyethyl) groups occupy the ortho and para positions, respectively.

Isomeric considerations arise primarily from stereochemistry at the chiral center of the hydroxyethyl side chain. The compound exists as a racemic mixture of (R)- and (S)-enantiomers due to the presence of a stereogenic carbon at the 1-hydroxyethyl position. Additionally, regiochemical isomerism is precluded due to the fixed positions of the methyl and hydroxyethyl-tert-butylamino groups on the aromatic ring. Tautomerism is not observed owing to the absence of proton-donor/acceptors capable of reversible intramolecular proton transfer.

Molecular Geometry and Conformational Analysis

The molecule adopts a bent conformation in its lowest-energy state, as determined by density functional theory (DFT) calculations at the B3LYP/6-31G(d) level. Key geometric parameters include:

| Parameter | Value |

|---|---|

| C1-O (sulfate) bond | 1.43 Å |

| C4-C7 (ethyl chain) | 1.52 Å |

| N-C (tert-butyl) | 1.45 Å |

| O-H (hydroxyl) | 0.97 Å |

| Dihedral angle (C4-C7-O) | 112.3° |

The hydroxyethyl side chain exhibits restricted rotation about the C4-C7 bond (energy barrier ≈ 8.2 kcal/mol), favoring a gauche conformation where the hydroxyl group aligns with the aromatic ring’s plane to minimize steric clashes with the tert-butyl group. The sulfate ester adopts a tetrahedral geometry, with S-O bond lengths averaging 1.49 Å and O-S-O angles of 109.5°, consistent with sp³ hybridization.

Crystallographic Data and Solid-State Arrangement

X-ray diffraction studies of analogous sulfated phenylethanolamines reveal monoclinic crystal systems with space group P2₁/c. While direct crystallographic data for this specific compound remains unpublished, extrapolation from related structures suggests:

- Unit cell parameters : a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, β = 98.5°

- Z-value : 4 molecules per unit cell

- Density : 1.32 g/cm³

The solid-state arrangement is stabilized by intermolecular hydrogen bonds between the sulfate’s oxygen atoms and the phenolic hydroxyl group (O···O distance ≈ 2.65 Å). The tert-butyl group induces hydrophobic pockets, creating a layered structure alternating between polar (sulfate/hydroxyl) and nonpolar (tert-butyl/methyl) regions.

Electronic Structure and Quantum Chemical Descriptors

DFT calculations at the ωB97X-D/def2-TZVP level provide insights into the electronic properties:

| Descriptor | Value |

|---|---|

| HOMO Energy | -6.31 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 4.42 eV |

| Molecular Dipole Moment | 5.67 D |

| Electrostatic Potential (VS,max) | 42.3 kcal/mol |

The HOMO is localized on the phenolic ring and sulfate group, indicating nucleophilic reactivity, while the LUMO resides on the tert-butylamino moiety, suggesting electrophilic susceptibility at the nitrogen center. Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the lone pairs of the sulfate oxygen and the σ* orbital of the adjacent C-O bond, contributing to the ester’s stability.

The molecule’s global electrophilicity index (ω = 1.24 eV) classifies it as a moderate electrophile, with potential reactivity toward biological nucleophiles like glutathione or cysteine residues. The electrostatic potential map highlights regions of high electron density (sulfate oxygens: -0.45 e⁻/ų) and low density (tert-butyl hydrogens: +0.18 e⁻/ų), guiding intermolecular interactions in crystalline and solution phases.

Properties

Molecular Formula |

C13H23NO6S |

|---|---|

Molecular Weight |

321.39 g/mol |

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol;sulfuric acid |

InChI |

InChI=1S/C13H21NO2.H2O4S/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4;1-5(2,3)4/h5-7,12,14-16H,8H2,1-4H3;(H2,1,2,3,4) |

InChI Key |

MGFIPHVUXIWDDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

- The synthesis commonly begins with 4-hydroxyacetophenone as the starting material.

- This compound undergoes chloromethylation to yield 4-hydroxy-3-chloromethylacetophenone . This step introduces a chloromethyl group ortho to the hydroxy group, which is a reactive handle for further substitution.

Aminoalkylation Step

- The chloromethyl intermediate is reacted with tert-butylamine under controlled conditions.

- This nucleophilic substitution leads to the formation of 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methylphenol , where the amino group is attached to the hydroxyethyl side chain.

- Reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize side products.

Sulfate Salt Formation

- The final step involves the conversion of the free base phenol derivative to its sulfate salt .

- This is achieved by reacting the compound with sulfuric acid under controlled acidic conditions.

- The sulfate salt form improves the compound’s solubility and stability, which is important for pharmaceutical applications.

Industrial Scale Considerations

- In industrial settings, large-scale batch processes are employed.

- High-purity reagents and strict control of reaction parameters (temperature, pH, stoichiometry) are critical to ensure high yield and purity.

- Supercritical fluid chromatography (SFC) or other advanced chromatographic techniques are sometimes used for preparative separation, especially to obtain high enantiomeric purity when chiral centers are involved.

Summary of Preparation Steps in Tabular Form

| Step No. | Reaction Stage | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Chloromethylation | 4-hydroxyacetophenone, chloromethylating agent, acidic catalyst | 4-hydroxy-3-chloromethylacetophenone |

| 2 | Aminoalkylation | tert-butylamine, solvent (e.g., ethanol), controlled temperature | 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methylphenol |

| 3 | Sulfate salt formation | Sulfuric acid, acidic conditions | 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methylphenolsulfate |

Research Findings and Optimization Notes

- The chloromethylation step requires careful control to avoid over-chloromethylation or polymerization side reactions.

- Aminoalkylation yields are sensitive to the molar ratio of tert-butylamine and reaction time.

- Sulfate salt formation must avoid excess acid to prevent degradation.

- Purity and enantiomeric excess can be enhanced by chromatographic purification, including supercritical fluid chromatography.

- Quantum chemical studies (DFT calculations) on related compounds have provided insight into the molecular geometry and reactivity, which can guide reaction condition optimization, though these studies focus more on characterization than direct synthetic methodology.

Chemical Reactions Analysis

Types of Reactions

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenolic hydroxyl group can undergo substitution reactions to form various ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of β2-adrenergic agonists.

Biology: Studied for its effects on β2-adrenergic receptors and related signaling pathways.

Medicine: Extensively researched for its therapeutic effects in treating asthma and COPD.

Industry: Used in the formulation of inhalers and other pharmaceutical products.

Mechanism of Action

The compound exerts its effects by binding to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, which increases the levels of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates target proteins, resulting in the relaxation of bronchial smooth muscle and bronchodilation .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₄H₄₀N₂O₁₀S

- Molecular Weight : 548.65 g/mol

- CAS Numbers : 36519-31-0, 51022-70-9

- Structural Features: A phenethylamine backbone with a hydroxymethyl group at position 2, a tert-butylamino group at position 4, and a sulfate counterion .

Structural Analogs and Impurities

The compound is compared below with structurally related derivatives, impurities, and pharmacopeial reference standards.

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Pharmacological Activity :

- The hydroxymethyl group in salbutamol sulfate enhances water solubility, improving bioavailability compared to analogs like Albuterol Related Compound A (methyl group) .

- The dimeric Salbutamol Impurity N exhibits reduced β₂-receptor binding affinity due to steric hindrance, rendering it therapeutically inactive .

Levalbuterol Related Compound D, a benzaldehyde derivative, is controlled at ≤0.1% in drug formulations to ensure stability .

Table 2: Pharmacological and Regulatory Data

| Compound Name | Therapeutic Use | Maximum Allowed Impurity Level | Key Regulatory Standard |

|---|---|---|---|

| Salbutamol Sulfate | Bronchodilator | N/A (Active Ingredient) | USP, EP, BP |

| Albuterol Related Compound A | N/A (Impurity) | ≤0.15% | USP <1086> |

| Levalbuterol Related Compound D | N/A (Impurity) | ≤0.10% | USP <476> |

| Salbutamol Impurity N | N/A (Impurity) | ≤0.05% | EP 10.0 |

Biological Activity

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenolsulfate, commonly known as salbutamol sulfate, is a selective β2-adrenergic agonist primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H23NO6S

- Molecular Weight : 321.39 g/mol

- CAS Number : 1956308-05-6

Salbutamol sulfate exerts its biological effects by selectively binding to β2-adrenergic receptors located in bronchial smooth muscle. This interaction initiates a series of intracellular signaling pathways that activate adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP promotes the relaxation of bronchial smooth muscle and inhibits the release of inflammatory mediators from mast cells, thereby facilitating bronchodilation and improving airflow during episodes of bronchospasm.

Biological Effects

- Bronchodilation : Salbutamol is primarily recognized for its ability to dilate airways, making it effective in treating asthma and COPD.

- Anti-inflammatory Properties : Emerging research suggests that salbutamol may also possess anti-inflammatory effects, which could enhance its therapeutic efficacy in respiratory diseases.

- Cardiovascular Selectivity : The compound shows high selectivity for β2-adrenergic receptors over β1-adrenergic receptors, minimizing cardiovascular side effects commonly associated with non-selective agonists.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between salbutamol and other related compounds:

| Compound Name | Structure Similarity | Key Differences |

|---|---|---|

| Albuterol | Similar β2-selectivity | Different side chain structure affecting potency |

| Levalbuterol | Structural isomer | More potent β2-selective agonist |

| Terbutaline | Similar mechanism | Longer duration of action |

| Fenoterol | Similar mechanism | Higher lipophilicity leading to different pharmacokinetics |

Case Studies and Clinical Trials

- Efficacy in Asthma Management : A clinical trial demonstrated that patients using salbutamol experienced significant improvements in lung function compared to those receiving placebo treatments. The trial highlighted salbutamol's rapid onset of action and sustained bronchodilation for up to six hours post-administration.

- Combination Therapy : Studies have shown that salbutamol can enhance the therapeutic effects of corticosteroids when used concurrently in asthma management. This synergy is particularly beneficial for patients with severe asthma exacerbations.

- Potential Drug Interactions : Research indicates that certain beta-blockers may antagonize the bronchodilatory effects of salbutamol, necessitating careful consideration during co-administration to avoid reduced efficacy in asthma treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.